molecular formula C5H6BrN3 B1293944 5-Bromo-3,4-diaminopyridine CAS No. 4635-08-9

5-Bromo-3,4-diaminopyridine

Cat. No. B1293944
CAS RN: 4635-08-9
M. Wt: 188.03 g/mol
InChI Key: CMFSWSZEHYPECE-UHFFFAOYSA-N
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Description

5-Bromo-3,4-diaminopyridine is a chemical compound that is part of the pyridine derivatives. Pyridine derivatives are known for their diverse applications in the field of organic chemistry, including their use in the synthesis of other compounds and potential biological activities. The presence of bromine and amine groups on the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for various chemical reactions and syntheses .

Synthesis Analysis

The synthesis of 5-Bromo-3,4-diaminopyridine derivatives can be achieved through various methods. One approach involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . Another method includes the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can then react with secondary amines to afford 4-amino-5-bromo-2-substituted aminopyrimidines .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3,4-diaminopyridine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). X-ray crystallography analysis has shown that these compounds can crystallize in various crystal systems, such as monoclinic and triclinic , with the presence of intramolecular hydrogen bonding contributing to the stability of the crystal structure. DFT calculations can provide insights into the optimized molecular geometry, electronic structure, and potential bioactivity of the molecules .

Chemical Reactions Analysis

5-Bromo-3,4-diaminopyridine derivatives can undergo a range of chemical reactions due to the presence of reactive functional groups. For instance, the bromine atom can participate in carbon-carbon coupling reactions , and the amino groups can be involved in aziridination or displacement with an amine . The reactivity of these compounds can be further explored through molecular docking studies to assess their potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-3,4-diaminopyridine derivatives are influenced by their molecular structure. These properties can be characterized using spectroscopic techniques such as FT-IR and NMR, as well as by studying their crystal structures . The compounds' solubility, melting points, and stability can be determined experimentally, while computational studies can predict properties like electronic transitions, natural bond orbitals, frontier molecular orbitals, and nonlinear optical properties . The presence of bromine and amine groups also affects the compounds' reactivity, as seen in their ability to form various hydrogen bonds and participate in (\pi)-(\pi) stacking interactions .

Safety And Hazards

5-Bromo-3,4-diaminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Relevant Papers

Several papers have been published on the synthesis and medicinal aspects of imidazo [4,5-b]pyridines and imidazo [4,5-c]pyridines, including 5-Bromo-3,4-diaminopyridine . These papers provide valuable insights into the pharmacological potential and synthetic approaches of these compounds.

properties

IUPAC Name

5-bromopyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-1-9-2-4(7)5(3)8/h1-2H,7H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFSWSZEHYPECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196818
Record name Pyridine, 3-bromo-4,5-diamino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3,4-diaminopyridine

CAS RN

4635-08-9
Record name 5-Bromo-3,4-pyridinediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-4,5-diamino-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-bromo-4,5-diamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-3,4-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YM Yutilov, IA Svertilova - Chemistry of Heterocyclic Compounds, 1994 - Springer
The nitro group in 4-nitroimidazo[4,5-c]pyridin-2-ones is rather labile and may be replaced upon heating with hydrohalic acids to give the corresponding 4-halides. A methyl group at N (…
Number of citations: 3 link.springer.com
YM Yutilov, IA Svertilova - Chemistry of Heterocyclic Compounds, 1994 - Springer
Unsubstituted imidazo[4, 5-c]pyridine does not react with chlorine, bromine, or iodine at room temperature or even upon heating to 160C. The introduction of an oxo group activates the …
Number of citations: 1 link.springer.com
CS GIAM - Pyridine and Its Derivatives, Volume 14, Part 3 …, 2009 - books.google.com
Aminohalopyridines are obtained by the action of anhydrous halogen acids (hydrogen bromide or hydrogen iodide) on 3-hydroxyglutaronitriles, glutaconitriles or 1, 3-dicyano-2-…
Number of citations: 0 books.google.com
АМ Редько, ЮЮ Шульга, ОМ Дикун… - Фізико-органічна …, 2018 - er.knutd.edu.ua
Синтезовано 4 нових основи Шиффа госиполу з n-амінобензолсульфонатом натрію, 2,5-діамінопіридином, 5-бром-3,4-діамінопіридином та 2-амінофлуореном. Будову …
Number of citations: 0 er.knutd.edu.ua

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